8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12FN It is a fluorinated derivative of tetrahydronaphthalenamine, characterized by the presence of a fluorine atom at the 8th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Reduction: The reduction of the naphthalene ring to form the tetrahydronaphthalene structure can be carried out using catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
- (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness
8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated derivatives. This positional specificity can lead to distinct interactions with molecular targets and different pharmacological profiles.
Properties
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWMJANWWZBAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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